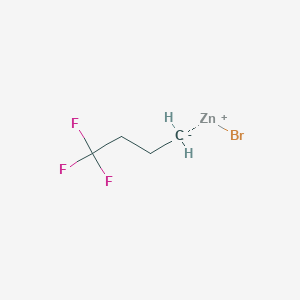

(4,4,4-Trifluorobutyl)Zinc bromide

Description

(4,4,4-Trifluorobutyl)zinc bromide is an organozinc reagent characterized by a linear butyl chain with three fluorine atoms at the terminal carbon (CF₃-(CH₂)₃-ZnBr). This structure combines the reactivity of organozinc compounds with the unique electronic and steric effects imparted by the trifluorobutyl group. Organozinc reagents are pivotal in cross-coupling reactions (e.g., Negishi coupling), where they act as nucleophiles to form carbon-carbon bonds.

Properties

Molecular Formula |

C4H6BrF3Zn |

|---|---|

Molecular Weight |

256.4 g/mol |

IUPAC Name |

bromozinc(1+);1,1,1-trifluorobutane |

InChI |

InChI=1S/C4H6F3.BrH.Zn/c1-2-3-4(5,6)7;;/h1-3H2;1H;/q-1;;+2/p-1 |

InChI Key |

AGFVEPIGFFOGQT-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]CCC(F)(F)F.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(4,4,4-Trifluorobutyl)Zinc bromide can be synthesized through the reaction of 4,4,4-trifluorobutyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

4,4,4-Trifluorobutyl bromide+Zinc→(4,4,4-Trifluorobutyl)Zinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4,4,4-Trifluorobutyl)Zinc bromide primarily undergoes substitution reactions, where the trifluorobutyl group is transferred to another molecule. It can also participate in oxidative addition and reductive elimination reactions, which are common in organometallic chemistry.

Common Reagents and Conditions

Substitution Reactions: These reactions often involve electrophiles such as alkyl halides or carbonyl compounds. The reaction conditions typically include a polar aprotic solvent like THF and a catalyst such as palladium.

Oxidative Addition and Reductive Elimination: These reactions are facilitated by transition metal catalysts, such as palladium or nickel, under mild conditions.

Major Products

The major products formed from these reactions depend on the specific electrophile used. For example, reacting this compound with an alkyl halide can yield a new organozinc compound with a different alkyl group.

Scientific Research Applications

(4,4,4-Trifluorobutyl)Zinc bromide has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound can be used to introduce trifluorobutyl groups into pharmaceutical compounds, potentially enhancing their biological activity and stability.

Material Science: It is utilized in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which (4,4,4-Trifluorobutyl)Zinc bromide exerts its effects involves the transfer of the trifluorobutyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a nucleophile, attacking electrophilic centers in the target molecule. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Zinc Bromides

a. Butylzinc Bromide (C₄H₉-ZnBr)

- Structural Differences : Lacks fluorine substituents.

- Reactivity : The absence of electron-withdrawing groups (EWGs) like fluorine increases nucleophilicity, making it more reactive in couplings with electrophilic partners. However, it may exhibit lower stability under harsh conditions compared to fluorinated analogs .

- Applications: Widely used in synthesizing non-fluorinated hydrocarbons and intermediates.

b. (4-Fluorobutyl)Zinc Bromide (CF₂H-(CH₂)₃-ZnBr)

- Structural Differences : Contains a single fluorine atom at the terminal carbon.

- Electronic Effects: The fluorine atom mildly withdraws electrons, slightly reducing nucleophilicity compared to non-fluorinated analogs. However, this effect is less pronounced than in the trifluorobutyl derivative .

- Applications: Intermediate reactivity for synthesizing mono-fluorinated organic molecules.

c. (4,4,4-Trifluorobutyl)Zinc Bromide (CF₃-(CH₂)₃-ZnBr)

- Structural Uniqueness : Three fluorine atoms at the terminal carbon create strong electron-withdrawing effects.

- This trade-off may require optimized reaction conditions (e.g., higher temperatures or more active catalysts) .

- Applications : Critical for introducing trifluorobutyl groups into pharmaceuticals and agrochemicals, where fluorine enhances metabolic resistance and lipophilicity.

Aromatic Zinc Bromides with Fluorinated Substituents

a. (3-(Trifluoromethyl)phenyl)Zinc Bromide

- Structural Differences : Trifluoromethyl group attached to an aromatic ring.

- Electronic Effects : The CF₃ group on the aromatic ring exerts strong electron-withdrawing effects, directing reactivity in cross-couplings to specific positions (e.g., para to substituents). This contrasts with the alkyl-based CF₃ group in this compound, which influences steric bulk rather than regioselectivity .

- Applications : Synthesis of fluorinated biaryl compounds for drug discovery (e.g., kinase inhibitors).

b. (4-(Trifluoromethoxy)phenyl)Zinc Bromide

- Structural Differences : Trifluoromethoxy (-OCF₃) group on an aromatic ring.

- Solubility : The -OCF₃ group enhances solubility in organic solvents, similar to the trifluorobutyl chain. However, aromatic substitution patterns limit flexibility in coupling reactions compared to alkyl zinc reagents .

- Applications : Production of agrochemicals with improved environmental stability.

Comparison Table: Key Features of Selected Zinc Bromides

| Compound | Substituent Type | Fluorine Content | Electron Effects | Reactivity Level | Primary Applications |

|---|---|---|---|---|---|

| Butylzinc bromide | Alkyl | 0 | Electron-donating | High | Non-fluorinated hydrocarbons |

| (4-Fluorobutyl)zinc bromide | Alkyl | 1 F | Mildly withdrawing | Moderate | Mono-fluorinated intermediates |

| This compound | Alkyl | 3 F | Strongly withdrawing | Moderate-Low | Pharmaceuticals, agrochemicals |

| (3-(Trifluoromethyl)phenyl)zinc bromide | Aromatic | 3 F | Strongly withdrawing | High | Biaryl drug candidates |

| (4-(Trifluoromethoxy)phenyl)zinc bromide | Aromatic | 3 F | Moderately withdrawing | Moderate | Solubility-enhanced agrochemicals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.